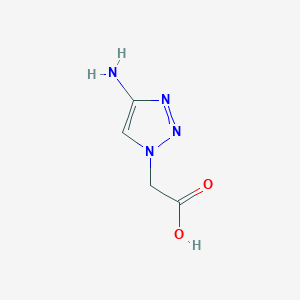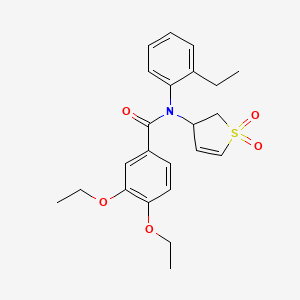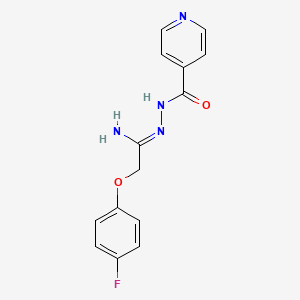
2-(4-氨基-1H-1,2,3-三唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” is also known as BTTAA . It is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .
Synthesis Analysis
The synthesis of triazole compounds often involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process is commonly used in the synthesis of biologically active triazole and pyrazole compounds .
Molecular Structure Analysis
The empirical formula of BTTAA is C19H30N10O2 . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are often used in click chemistry reactions .
科学研究应用
Drug Discovery
The triazole ring, a core structure in 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, is a significant component in medicinal chemistry due to its resemblance to the amide bond, offering high chemical stability and a strong dipole moment . This compound has been utilized in the development of various drugs, including anticonvulsants, antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
In organic synthesis, this triazole derivative serves as a versatile intermediate. It’s used in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and wide applicability in creating diverse organic compounds .
Polymer Chemistry
The amino-triazole moiety is instrumental in polymer chemistry, where it can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. It’s also used in the synthesis of polytriazolylamine ligands that stabilize copper(I) in catalytic processes .
Supramolecular Chemistry
In supramolecular chemistry, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid contributes to the design of molecules with specific interactions, such as hydrogen bonding and metal coordination, which are fundamental in constructing larger, complex structures .
Bioconjugation
This compound is pivotal in bioconjugation techniques, where it facilitates the attachment of various biomolecules to one another or to solid supports. Its role in accelerating reaction rates and reducing cytotoxicity is crucial for biological applications .
Chemical Biology
In chemical biology, the triazole ring is used for labeling and tracking biological molecules. It’s involved in metabolic labeling and bioorthogonal click reactions, which are essential for studying biological processes in real-time .
Fluorescent Imaging
The triazole derivatives are used in fluorescent imaging to tag and visualize biological molecules. Their ability to participate in click chemistry makes them suitable for attaching fluorescent probes to specific targets within cells .
作用机制
未来方向
The future directions of “2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their unique structure and broad biological activities make them promising candidates for drug development .
属性
IUPAC Name |
2-(4-aminotriazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHZFAXHSUWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980000.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2980001.png)

![2-Chloro-N-[1-[4-(difluoromethyl)pyrimidin-2-yl]ethyl]propanamide](/img/structure/B2980003.png)
![3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)
![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)
![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)